Cyclobutylidene(4-methoxyphenyl)methanol
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Overview
Description
Cyclobutylidene(4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutylidene group attached to a 4-methoxyphenyl group, with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutylidene(4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of geminal dibromocyclobutane with methyl-lithium at low temperatures (as low as –78 °C) to yield cyclobutylidene, which can then be further reacted with 4-methoxybenzyl alcohol . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .
Scientific Research Applications
Cyclobutylidene(4-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Cyclobutylidene(4-methoxyphenyl)methanol can be compared with other similar compounds such as:
Cyclobutylidene: A nonclassical carbene with unique reactivity and structural features.
4-Methoxybenzyl alcohol: Commonly used as a reagent to protect hydroxyl groups on alcohols and phenols.
4-Methoxyphenol: Used as a building block in designing β-cyclodextrin conjugates for drug complexation.
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
741653-53-2 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclobutylidene-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3 |
InChI Key |
SDFBYNZQUNQXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CCC2)O |
Origin of Product |
United States |
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